2,3-Dibromo-5-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Science
The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in the field of medicinal and chemical sciences. rsc.orgsemanticscholar.orgrsc.org As an isostere of benzene (B151609), this scaffold is a fundamental component in over 7,000 existing drug molecules of medicinal importance. rsc.orgsemanticscholar.org The inclusion of the polar and ionizable pyridine structure is a recognized strategy to enhance the solubility and bioavailability of chemical compounds. enpress-publisher.com Pyridine-based frameworks are integral to a wide array of FDA-approved drugs and are found in numerous significant natural compounds, including alkaloids. rsc.orgsemanticscholar.orgrsc.org
In medicinal chemistry, the pyridine nucleus is highly sought-after for the development of new therapeutic agents. enpress-publisher.comdovepress.com Its adaptability as a reactant and starting material for structural modifications provides vast opportunities for drug discovery. enpress-publisher.com Pyridine derivatives are extensively used in the development of drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com Beyond pharmaceuticals, these scaffolds are crucial precursors for agrochemicals, such as herbicides, fungicides, and insecticides. rsc.orgsemanticscholar.orgenpress-publisher.com The consistent incorporation of this moiety into diverse drug candidates highlights its enduring importance in the design of novel, potent, and clinically relevant molecules. rsc.orgrsc.org
The Role of Halogenation in Modulating Pyridine Reactivity
Pyridine is an electron-deficient aromatic system, a characteristic stemming from the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq This inherent electronic property makes the pyridine ring relatively unreactive towards electrophilic aromatic substitution, often requiring harsh reaction conditions. uoanbar.edu.iqnih.govchemrxiv.org Halogenation fundamentally alters this reactivity, providing a crucial tool for synthetic chemists.
The introduction of halogen atoms, such as bromine or chlorine, onto the pyridine ring serves two primary purposes. First, it creates a "handle" for subsequent functionalization. Halopyridines are valuable starting materials for a wide range of organic reactions, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.govbenthambooks.com The carbon-halogen bond is a versatile platform for constructing more complex molecular architectures. nih.gov
Second, halogenation allows for precise regiocontrol in the synthesis of substituted pyridines. nih.gov Developing methods for the selective halogenation of pyridine C-H precursors is a significant area of research, as it addresses limitations in accessing essential synthetic intermediates. nih.govmountainscholar.orgnih.gov By temporarily transforming pyridines into more reactive intermediates or by using specialized reagents, chemists can achieve selective halogenation at specific positions (e.g., the 3- or 4-position), which is otherwise challenging. nih.govchemrxiv.orgnih.gov This strategic installation of a halogen atom is vital for diversifying candidate compounds in structure-activity relationship (SAR) studies during drug development. chemrxiv.orgnih.gov
Overview of 2,3-Dibromo-5-methylpyridine as a Key Intermediate in Chemical Synthesis
This compound is a halogenated pyridine derivative that serves as a key building block in advanced organic synthesis. chemimpex.com Characterized by a pyridine ring substituted with two bromine atoms at the 2 and 3 positions and a methyl group at the 5 position, this compound is a versatile intermediate for creating more complex molecules. chemimpex.comnbinno.com Its molecular structure and the reactivity endowed by the bromine substituents make it valuable for researchers in both pharmaceutical and agrochemical development. chemimpex.com
In the pharmaceutical industry, this compound is utilized in the synthesis of biologically active compounds, contributing to the discovery of new drugs. chemimpex.comnbinno.com It is an important intermediate in the development of various therapeutic agents, including potential anti-inflammatory and antimicrobial agents. chemimpex.com The compound's utility also extends to the agrochemical sector, where it is used in the formulation of pesticides and herbicides. chemimpex.com One specific synthesis route to obtain this compound involves a multi-step process starting from 3-bromo-5-methylpyridin-2-amine, using reagents such as hydrogen bromide, bromine, and sodium nitrite (B80452) to yield the final product. chemicalbook.com
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29232-39-1 | chemimpex.comchemicalbook.com |
| Molecular Formula | C₆H₅Br₂N | chemimpex.comchemicalbook.com |
| Molecular Weight | 250.92 g/mol | chemimpex.comchemicalbook.com |
| Appearance | White to light yellow to light orange powder/crystal | chemimpex.com |
| Melting Point | 52-57 °C | chemimpex.comsigmaaldrich.com |
| Boiling Point | 271 °C | chemimpex.com |
| Purity | ≥ 97% | chemimpex.comsigmaaldrich.com |
This interactive table provides a summary of the key physicochemical properties of this compound.
Research Landscape and Emerging Trends for Dibrominated Pyridines
The research landscape for dibrominated pyridine derivatives is dynamic and expanding, driven by their utility as versatile synthetic intermediates. vulcanchem.com A significant trend involves the development of novel and more efficient synthetic methodologies. For instance, recent studies have explored the use of flow microreactors for the synthesis of disubstituted pyridines from dibromopyridines via bromine/lithium exchange, offering a modern approach to their functionalization. rsc.org Concurrently, there is a major focus on achieving regioselective halogenation of the pyridine core. mountainscholar.orgnih.gov New strategies, such as ring-opening/ring-closing sequences that proceed through reactive Zincke imine intermediates, are being developed to install halogens at specific positions under mild conditions, a long-standing challenge in organic chemistry. chemrxiv.orgnih.gov
Beyond applications in pharmaceuticals and agrochemicals, an emerging area of interest is the use of halogenated pyridines in materials science. chemimpex.com These compounds are being explored for the creation of advanced materials, including specialty polymers and protective coatings, where their unique chemical properties can enhance durability and resistance. chemimpex.commyskinrecipes.com The continued development of innovative synthetic routes and the exploration of new applications ensure that dibrominated pyridines like this compound will remain at the forefront of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZAZMAGVFIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301313 | |
| Record name | 2,3-DIBROMO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29232-39-1 | |
| Record name | 29232-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-DIBROMO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-5-methylpyridine | |
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Synthetic Methodologies and Route Optimization for 2,3 Dibromo 5 Methylpyridine
Established Synthetic Pathways to 2,3-Dibromo-5-methylpyridine
The preparation of this compound can be achieved through several distinct routes, primarily involving the direct bromination of a pyridine (B92270) precursor or the transformation of aminopyridine intermediates.
Bromination of 5-methylpyridine
Direct bromination of pyridine and its derivatives, such as 5-methylpyridine (also known as β-picoline), can be challenging and often requires harsh conditions. chempanda.com The bromination of pyridines with activating groups can be difficult to control, potentially leading to a mixture of mono- and poly-brominated isomers. chempanda.comgoogle.com To achieve more selective bromination, the use of a complexed pyridine or a more potent electrophile may be necessary. chempanda.com For instance, passing fluorine through a solution of bromine in trichlorofluoromethane (B166822) generates bromine monofluoride in situ, which can be used to brominate pyridine. chempanda.com Another approach involves using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of 65% oleum. google.com These methods aim to improve selectivity and provide a more economical and scalable process. google.com
Synthesis via Aminopyridine Intermediates
A more common and often more regioselective approach to synthesizing this compound involves the use of aminopyridine intermediates. This multi-step strategy allows for greater control over the position of the bromine substituents.
One established route starts with 2-amino-3-bromo-5-methylpyridine (B30763). chemicalbook.com A detailed procedure involves dissolving this starting material in a 48% aqueous hydrogen bromide solution. The mixture is then cooled, and bromine is added dropwise while maintaining a low temperature. chemicalbook.com Subsequent treatment with a sodium nitrite (B80452) solution, followed by neutralization with sodium hydroxide (B78521), yields this compound. chemicalbook.com This method has been reported to produce a high yield of 97%. chemicalbook.com
Table 1: Synthesis of this compound from 2-amino-3-bromo-5-methylpyridine
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-amino-3-bromo-5-methylpyridine, 48% HBr (aq) | Dissolution | - |
| 2 | Bromine | 0 - 5°C, 10 minutes | - |
| 3 | Sodium nitrite (aq) | 0 - 5°C, 1 hour | - |
| 4 | Sodium hydroxide (aq) | Room temperature, 1 hour | 97% |
Data sourced from a patent by Takeda Pharmaceutical Company Limited. chemicalbook.com
An alternative pathway utilizes 2-amino-3-methyl-5-bromopyridine as the starting material. This intermediate can be synthesized from 2-amino-3-methylpyridine. google.com The synthesis of the target compound, in this case, the 2,5-dibromo-3-methylpyridine (B189406) isomer, involves a diazotization reaction. google.com The 2-amino-3-methyl-5-bromopyridine is added to a hydrobromic acid solution containing cuprous bromide, and a saturated sodium nitrite solution is then added dropwise at a controlled temperature between -5 and 10°C. google.com While this specific patent focuses on the 2,5-isomer, the general methodology of diazotization of an aminobromomethylpyridine is relevant.
The conversion of an amino group on the pyridine ring to a bromine atom is a crucial step in these synthetic routes and is typically achieved through a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. chempanda.comwikipedia.org The resulting diazonium salt is then displaced by a bromide ion. The use of a copper(I) bromide catalyst is common in these reactions to facilitate the substitution. google.com The general principle of diazotization followed by bromination is a widely applicable method for preparing various bromopyridines from their corresponding aminopyridine precursors. chempanda.comwikipedia.orgorgsyn.org
Regioselectivity and Yield Enhancement Strategies in Synthesis
Controlling the position of bromination (regioselectivity) and maximizing the product yield are critical aspects of synthesizing this compound.
Strategies to enhance regioselectivity often involve multi-step syntheses where directing groups, such as an amino group, are used to control the position of subsequent substitutions. For example, the synthesis starting from 2-amino-3-bromo-5-methylpyridine ensures the final product has the desired 2,3-dibromo substitution pattern. chemicalbook.com
Green Chemistry Principles in the Synthesis of this compound
The synthesis of halogenated pyridines, including this compound, traditionally involves reagents and conditions that are now being re-evaluated through the lens of green chemistry. The core principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.
Atom Economy and Waste Reduction
A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. acs.org Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate minimal byproducts. chemicalbook.com In contrast, substitution and elimination reactions often have lower atom economies. For the synthesis of this compound, this is a critical consideration.
Another important metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process. rsc.org For bromination reactions, the choice of brominating agent and solvent significantly impacts the E-factor.
Safer Brominating Agents
Historically, elemental bromine (Br₂) has been the reagent of choice for bromination. However, it is highly toxic, corrosive, and volatile, posing significant handling risks and environmental hazards. ddpsinc.comsci-hub.se Green chemistry promotes the use of safer alternatives.
N-Bromosuccinimide (NBS): NBS is a solid and easier-to-handle reagent that provides a low, controlled concentration of bromine in the reaction mixture. This minimizes side reactions and is considered a safer alternative to liquid bromine. masterorganicchemistry.commasterorganicchemistry.com It is particularly useful for allylic and benzylic brominations but can also be used for aromatic systems. masterorganicchemistry.comnumberanalytics.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable, solid source of bromine. It is noted for its high active bromine content, good stability, and high selectivity. researchgate.net The use of DBDMH is considered a step towards more environmentally friendly bromination processes. scientificupdate.com
Energy Efficiency and Alternative Reaction Conditions
Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Green chemistry encourages exploring alternative energy sources and reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. acs.org This technique is recognized as a valuable green chemistry tool in organic synthesis.
Mechanochemistry: This solvent-free approach uses mechanical force, typically through ball milling, to initiate chemical reactions. azom.comnumberanalytics.com By eliminating the need for solvents, mechanochemistry reduces waste, minimizes energy consumption associated with heating and solvent removal, and can improve safety. pharmafeatures.comresearchgate.netnumberanalytics.com It offers a transformative potential for creating purer products with higher yields. pharmafeatures.com
Sustainable Waste Management
The management of waste, particularly bromine-containing waste, is a critical aspect of sustainability. Bromine is an expensive raw material, and its recovery from industrial waste streams is both economically and environmentally beneficial. ddpsinc.com Industrial processes are being developed to recycle bromine from process wastewater and incinerator flue gases, closing the loop and contributing to a circular economy. chimia.chebfrip.org
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Sustainability
Route 1: Sandmeyer Reaction from Aminopyridines
A common and high-yielding route to aryl halides is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.org
Synthesis of this compound: A documented synthesis starts from 2-Amino-3-bromo-5-methylpyridine. The process involves diazotization using sodium nitrite in an aqueous hydrogen bromide solution, followed by the introduction of the second bromine atom. This method has been reported to achieve a very high yield of 97%. pharmablock.com
Synthesis of 2,5-Dibromo-3-methylpyridine: A similar Sandmeyer-type reaction starting from 2-amino-3-methyl-5-bromopyridine, using cuprous bromide as a catalyst, has been reported with yields in the range of 64-67%. azom.com
| Starting Material | Reagents | Catalyst | Yield | Reference |
| 2-Amino-3-bromo-5-methylpyridine | HBr, Br₂, NaNO₂ | None specified | 97% | pharmablock.com |
| 2-Amino-3-methyl-5-bromopyridine | HBr, NaNO₂ | CuBr | 64-67% | azom.com |
Efficiency: The Sandmeyer route demonstrates high chemical efficiency, with reported yields up to 97%. However, the atom economy is inherently poor due to the loss of nitrogen gas and the use of stoichiometric reagents like sodium nitrite and mineral acids.
Scalability: The scalability of Sandmeyer reactions presents significant challenges. Diazonium salts are often thermally unstable and can be explosive, necessitating strict temperature control (typically -5 to 10 °C) and careful handling. pharmablock.comnih.gov The accumulation of these high-energy intermediates in large-scale batch reactors poses a major safety risk. pharmablock.comnih.gov To mitigate these risks, continuous flow chemistry has emerged as a superior alternative. Flow reactors allow for the in-situ generation and immediate consumption of small amounts of the diazonium salt, preventing its accumulation and enhancing heat transfer, thereby significantly improving the safety and control of the process on an industrial scale. pharmablock.comjove.comacs.org
Sustainability: From a sustainability perspective, this route has drawbacks. It uses hazardous reagents like bromine and generates significant waste, including acidic and salt-containing aqueous streams. The use of copper catalysts, while effective, introduces a heavy metal that must be removed from the product and waste streams. However, the starting materials, such as aminopyridines, are generally commercially available.
Route 2: Direct Bromination
Direct bromination of the pyridine ring is an alternative approach. However, controlling the regioselectivity can be challenging due to the electronic nature of the pyridine ring.
| Starting Material | Brominating Agent | Conditions | Key Features | Reference |
| 5-Methylpyridine (hypothetical) | Br₂ or NBS | Lewis acid/catalyst | Requires control of regioselectivity | numberanalytics.com |
| 2-amino-5-picoline | Br₂ in Acetic Acid | Room temp, then 0°C | Yields 2-Amino-3-bromo-5-methylpyridine | jove.com |
Efficiency: The efficiency of direct bromination can vary widely depending on the substrate and conditions. Over-bromination can lead to a mixture of products, reducing the yield of the desired compound and complicating purification. scientificupdate.com
Scalability: Direct bromination using liquid bromine is challenging to scale due to the reagent's high toxicity and corrosivity, requiring specialized handling equipment. ddpsinc.com Using solid reagents like NBS can improve safety and handling on a larger scale.
Sustainability: This route can be "greener" if safer brominating agents like NBS or DBDMH are used instead of elemental bromine. scientificupdate.com The generation of HBr as a byproduct in direct bromination with Br₂ lowers the atom economy and requires neutralization, adding to the waste stream. Electrochemical bromination using bromide salts is an emerging sustainable alternative that avoids harsh oxidants and catalysts. acs.org
Route 3: Mechanochemical Synthesis
A mechanochemical approach, while not specifically documented for this compound, offers a promising green alternative. For instance, the mechanochemical halogenation of related pyridine precursors with NBS in a ball mill can produce brominated pyridines in good yields without the use of toxic solvents. numberanalytics.com
| Starting Material | Reagent | Conditions | Key Features | Reference |
| Pyridine Precursor | NBS | Ball Milling | Solvent-free, energy-efficient, high yield | azom.comnumberanalytics.com |
Efficiency: Mechanochemical reactions often result in high yields and produce highly pure products, reducing the need for extensive purification. pharmafeatures.com
Scalability: While traditionally a lab-scale technique, mechanochemistry is becoming increasingly scalable, making it a viable option for industrial production. pharmafeatures.com
Sustainability: This is potentially the most sustainable route. It is often solvent-free, highly energy-efficient compared to thermal methods, and generates minimal waste. azom.comresearchgate.net The E-factor for mechanochemical processes can be significantly lower than for traditional solvent-based syntheses. researchgate.net
Comparative Summary
| Synthetic Route | Efficiency | Scalability | Sustainability |
| Sandmeyer Reaction | High yield (up to 97%) but poor atom economy. pharmablock.com | Challenging in batch due to unstable intermediates; flow chemistry offers a safe, scalable solution. pharmablock.comnih.govacs.org | Generates significant waste; uses hazardous reagents and potentially heavy metal catalysts. ddpsinc.com |
| Direct Bromination | Variable yield; risk of over-bromination and side products. scientificupdate.com | Scalable with safer reagents like NBS; challenging with liquid Br₂. ddpsinc.comscientificupdate.com | Can be improved with greener brominating agents (NBS, DBDMH) or electrochemistry. scientificupdate.comacs.org |
| Mechanochemistry | Potentially high yield and purity. pharmafeatures.com | Increasingly scalable. pharmafeatures.com | Excellent; solvent-free, energy-efficient, minimal waste, high atom economy. azom.comresearchgate.net |
Reactivity and Reaction Mechanisms of 2,3 Dibromo 5 Methylpyridine
Halogen–Metal Exchange Reactions
Halogen–metal exchange is a powerful synthetic tool for converting aryl halides into organometallic reagents. wikipedia.org For 2,3-Dibromo-5-methylpyridine, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, at low temperatures.
The regioselectivity of this exchange is a critical consideration. The bromine atom at the C2 position, being alpha to the electron-withdrawing pyridine (B92270) nitrogen, is more susceptible to metal-halogen exchange than the bromine at the C3 position. This is due to the greater stability of the resulting carbanion at the C2 position, which is inductively stabilized by the adjacent nitrogen. The reaction is kinetically controlled and rates generally follow the trend I > Br > Cl. wikipedia.org
A common protocol involves the use of n-butyllithium in an ethereal solvent like tetrahydrofuran (THF) at temperatures around -78 °C to -100 °C to form the 2-lithio-3-bromo-5-methylpyridine intermediate. tcnj.edu This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride. nih.gov
Table 1: Expected Products from Halogen-Metal Exchange and Electrophilic Quench
| Starting Material | Reagent | Electrophile | Expected Major Product |
|---|---|---|---|
| This compound | 1. n-BuLi, THF, -78°C | 2. DMF | 3-Bromo-5-methylpyridine-2-carbaldehyde |
| This compound | 1. n-BuLi, THF, -78°C | 2. CO₂ | 3-Bromo-5-methylpicolinic acid |
| This compound | 1. i-PrMgCl, THF | 2. I₂ | 3-Bromo-2-iodo-5-methylpyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings are generally nucleophilic; however, they can become electrophilic and undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org In pyridine derivatives, the ring nitrogen acts as a powerful electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack. stackexchange.comuoanbar.edu.iq
For this compound, the bromine atom at the C2 position is significantly more activated towards SNAr than the bromine at the C3 position. The mechanism proceeds via an initial addition of the nucleophile to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom, which is a highly stabilizing feature. stackexchange.com The subsequent elimination of the bromide ion restores the aromaticity of the ring.
A variety of nucleophiles can displace the C2-bromine of this compound. Common nucleophiles include amines, alkoxides, and thiolates. These reactions are crucial for the synthesis of substituted pyridines in medicinal chemistry. nih.govyoutube.com The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is influenced by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. rsc.org
Table 2: Representative SNAr Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Piperidine | 2-(Piperidin-1-yl)-3-bromo-5-methylpyridine |
| Alkoxide | Sodium methoxide (NaOMe) | 2-Methoxy-3-bromo-5-methylpyridine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-3-bromo-5-methylpyridine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, with regioselectivity being a key theme. The oxidative addition of the C-Br bond to a Pd(0) complex is the first step in the catalytic cycle, and this step is generally faster for the more electron-deficient C2-Br bond compared to the C3-Br bond. researchgate.net
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is widely used to synthesize biaryl compounds. When this compound is subjected to Suzuki coupling conditions with one equivalent of an arylboronic acid, selective coupling occurs at the C2 position. researchgate.netresearchgate.net
Table 3: Predicted Products of Regioselective Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst/Base System | Expected Major Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-3-bromo-5-methylpyridine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methoxyphenyl)-3-bromo-5-methylpyridine |
| Thiophene-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(Thiophen-3-yl)-3-bromo-5-methylpyridine |
Beyond the Suzuki reaction, this compound is a viable substrate for other important cross-coupling reactions.
Heck Reaction : This reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgyoutube.com The reaction with this compound would be expected to yield a 2-alkenyl-3-bromo-5-methylpyridine derivative regioselectively.
Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is used to synthesize arylalkynes and, similar to other couplings, would proceed at the C2 position of this compound.
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is known for its broad functional group tolerance and high yields. orgsyn.org Selective coupling at the C2 position is anticipated.
Electrophilic Aromatic Substitution Reactions of the Pyridine Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a ring hydrogen atom with an electrophile. wikipedia.org However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive than benzene (B151609) in SEAr reactions. youtube.comquimicaorganica.org
The situation is exacerbated in this compound for several reasons:
Ring Deactivation : The pyridine nitrogen strongly withdraws electron density from the ring, deactivating it towards attack by electrophiles. youtube.com
Catalyst Complexation : The Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄) used to generate the electrophile will coordinate or protonate the basic nitrogen atom. This places a positive charge on the ring system, further deactivating it to an extreme degree and making substitution nearly impossible. wikipedia.orgrsc.org
Substituent Effects : The two bromine atoms are also deactivating groups, further reducing the nucleophilicity of the aromatic ring.
As a result, direct electrophilic aromatic substitution on the available C4 and C6 positions of this compound is generally not a feasible reaction pathway under standard conditions. A common strategy to achieve electrophilic substitution on pyridines is to first form the Pyridine N-oxide, which activates the ring for substitution, but this is less effective with heavily deactivated rings. wikipedia.org
Radical Reactions Involving Bromine Substituents
While the palladium-catalyzed reactions of this compound are well-documented, the exploration of its radical reactivity offers alternative pathways for functionalization. Radical reactions involving the homolytic cleavage of the carbon-bromine bond can be initiated by various means, including photochemical methods or the use of radical initiators. These reactions can lead to debromination, or the formation of new carbon-carbon or carbon-heteroatom bonds.
Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions. In a general sense, a photocatalyst, upon absorption of light, can facilitate the single-electron reduction of a bromopyridine to a pyridyl radical cation. This intermediate can then undergo further reactions. For instance, photocatalytic systems have been utilized for the bromination of various arenes and heteroarenes, and for the halopyridylation of alkenes. nih.gov While specific studies on this compound are not abundant, the principles of these reactions can be extended. The generation of a pyridyl radical from this compound could enable its addition to alkenes or facilitate other coupling processes.
Tin Hydride Mediated Reactions: Tributyltin hydride (Bu₃SnH) is a classic reagent for the radical-mediated reduction of organic halides. The reaction proceeds via a radical chain mechanism, typically initiated by azobisisobutyronitrile (AIBN). The tributyltin radical abstracts a bromine atom from the bromopyridine, generating a pyridyl radical. This radical can then abstract a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated pyridine and regenerate the tributyltin radical, thus propagating the chain. organicchemistrydata.orglibretexts.org This methodology could be applied to selectively reduce one or both bromine atoms of this compound.
Samarium(II) Iodide Mediated Reactions: Samarium(II) iodide (SmI₂) is a potent single-electron transfer agent capable of reducing a wide range of functional groups, including organic halides. nih.govwikipedia.orgwikipedia.org The reaction of a bromopyridine with SmI₂ generates a pyridyl radical, which can then be further reduced to an organosamarium species or participate in subsequent radical reactions, such as intramolecular cyclization. nih.govsemanticscholar.org This reagent offers a mild alternative to tin hydrides for radical generation and subsequent transformations.
Radical Cyclization: If a suitable unsaturated moiety is present in a substituent on the pyridine ring, intramolecular radical cyclization can occur. After the initial generation of a pyridyl radical at either the 2- or 3-position, this radical can add to a tethered alkene or alkyne, leading to the formation of a new ring fused to the pyridine core. nih.govbeilstein-journals.orgwikipedia.orgrsc.org This strategy is a powerful method for the construction of complex polycyclic heteroaromatic systems.
Derivatization Reactions for Functional Group Interconversion
The bromine atoms on this compound serve as versatile handles for the introduction of a wide array of functional groups through various derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. This compound is an excellent substrate for these reactions, with the two bromine atoms offering sites for sequential or double functionalization.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.
Stille Coupling: In this reaction, the bromopyridine is coupled with an organotin reagent. Stille couplings are known for their tolerance of a wide range of functional groups. wikipedia.orgnih.govrsc.orgresearchgate.net
Negishi Coupling: This coupling utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.orgbeilstein-journals.orgrsc.orglibretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromopyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. youtube.comnih.govacs.orgresearchgate.netnih.gov
Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. nih.govchemistryviews.orgmdpi.comnih.govacs.org
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. organicchemistrydata.orgnih.gov
Kumada Coupling: This coupling reaction employs a Grignard reagent as the organometallic partner. nih.gov
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organometallic reagent (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst.
The selectivity of these reactions, i.e., which bromine atom reacts first, can often be controlled by the reaction conditions, the nature of the catalyst and ligands, and the steric and electronic properties of the coupling partners.
Ullmann Coupling:
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. nih.govsemanticscholar.orgrsc.org This reaction typically requires high temperatures but can be a useful alternative to palladium-catalyzed methods for the synthesis of symmetrical biaryls.
Below is a table summarizing some of the key derivatization reactions of this compound.
| Reaction Name | Reagents | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-substituted pyridine |
| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Aryl/Alkenyl-substituted pyridine |
| Negishi Coupling | R-ZnX, Pd catalyst | Aryl/Alkyl-substituted pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |
| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted pyridine |
| Kumada Coupling | R-MgX, Pd or Ni catalyst | Aryl/Alkyl-substituted pyridine |
| Ullmann Coupling | Copper | Biaryl |
Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 5 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2,3-Dibromo-5-methylpyridine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the methyl and aromatic protons. The methyl group protons typically appear as a singlet, while the two aromatic protons on the pyridine (B92270) ring appear as distinct doublets due to spin-spin coupling.
The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). In a typical spectrum, the methyl protons (CH₃) resonate at approximately 2.30 ppm. The two aromatic protons, H-4 and H-6, exhibit signals in the downfield region. The H-4 proton signal is observed around 7.73 ppm, and the H-6 proton signal appears further downfield at about 8.14 ppm. The small coupling constants (J values) observed for these doublets are characteristic of meta-coupling in a pyridine ring.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | 2.30 | Singlet | N/A |
| H-4 | 7.73 | Doublet | 1.5 |
| H-6 | 8.14 | Doublet | 1.2 |
Data obtained in CDCl₃ at 300 MHz.
The analysis of ¹H NMR spectra of various pyridine derivatives provides insights into how different substituents affect the chemical shifts of the ring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the six carbon atoms.
The methyl carbon (CH₃) typically resonates in the upfield region of the spectrum. The five aromatic carbon atoms of the pyridine ring appear at different chemical shifts depending on their electronic environment, which is influenced by the nitrogen atom and the bromine substituents. The carbons directly bonded to the bromine atoms (C-2 and C-3) are significantly affected.
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 17.41 |
| C-3 | 123.16 |
| C-5 | 134.13 |
| C-4 | 140.39 |
| C-2 | 142.29 |
| C-6 | 148.57 |
Data obtained in CDCl₃ at 300 MHz.
Studies on substituted pyridines have shown that the chemical shifts of the carbon atoms can be correlated with additivity parameters derived from substituted benzene (B151609) derivatives. This allows for the prediction and verification of ¹³C NMR chemical shifts in a wide range of pyridine compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of compounds by analyzing their vibrational modes.
In the IR spectrum of this compound, characteristic absorption bands corresponding to the vibrations of the pyridine ring and the methyl group are observed. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-C and C-N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group are also identifiable. The presence of the bromine atoms influences the vibrational frequencies, and the C-Br stretching vibrations are typically observed at lower frequencies.
Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyridine and its derivatives, the ring breathing vibrations are often prominent in the Raman spectra.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| CH₃ Stretch | 2850-3000 |
| Aromatic Ring Stretch (C=C, C=N) | 1400-1600 |
| CH₃ Bend | 1375-1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the mass of the intact molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern is observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a pattern of peaks for the molecular ion (M⁺), the ion with two additional mass units (M⁺+2), and the ion with four additional mass units (M⁺+4), with relative intensities of approximately 1:2:1.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₆H₅Br₂N), the theoretical exact mass is approximately 248.8789 amu.
The fragmentation of the molecular ion upon electron impact provides valuable structural information. Common fragmentation pathways for halogenated pyridines involve the loss of a bromine atom or the entire halogen substituent.
Key Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | ~249, 251, 253 | Molecular ion with isotopic pattern |
| [M-Br]⁺ | ~170, 172 | Loss of one bromine atom |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
The determination of the crystal structure of this compound would provide precise data on its molecular geometry and how the molecules pack in the solid state, offering insights into its physical properties.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed to assess the purity of chemical compounds.
For this compound, a reversed-phase HPLC method can be developed to determine its purity. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, usually by UV-Vis spectroscopy.
The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. Commercially available this compound is often supplied with a purity of ≥97% or >98.0% as determined by gas chromatography (GC) or HPLC. The development of a robust HPLC method is crucial for quality control in the synthesis and application of this compound.
Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 5 Methylpyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine various properties of 2,3-Dibromo-5-methylpyridine, including its geometry, electronic orbitals, and vibrational modes.
Geometry optimization using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), is the first step in most computational studies. nih.govajchem-a.com This process calculates the lowest energy arrangement of atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Bond Lengths for a Substituted Pyridine (B92270) Ring (Illustrative) Note: This table is illustrative, based on general DFT calculations for substituted pyridines, as specific data for this compound is not readily available.
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| C-C (ring) | 1.38 - 1.40 |
| C-N (ring) | 1.33 - 1.34 |
| C-Br | ~1.89 |
| C-C (methyl) | ~1.51 |
| C-H (ring) | ~1.08 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. masterorganicchemistry.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In this compound, the electron-withdrawing bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The precise distribution of these orbitals on the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For many substituted pyridines, the HOMO is often localized on the pyridine ring and the nitrogen atom, while the LUMO is distributed over the ring and the electron-withdrawing substituents. wuxibiology.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Dihalogenated Pyridine Derivative Note: These values are for illustrative purposes to explain the concept and are not specific to this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting intermolecular interactions and reactive sites. nih.gov The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). wolfram.com
For this compound, the MESP map would be expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. mdpi.com The bromine atoms, despite their high electronegativity, often exhibit a region of positive potential on their outermost surface (a "sigma-hole"), which can lead to halogen bonding. The hydrogen atoms of the methyl group and the pyridine ring would be associated with regions of positive potential.
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net
The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the definitive assignment of the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, key vibrational modes would include the C-Br stretching vibrations (typically found in the lower frequency region of the spectrum), pyridine ring stretching and bending modes, C-H stretching of the ring and methyl group, and methyl group deformation modes. mdpi.com Comparing theoretical and experimental spectra helps to confirm the molecular structure. conferenceworld.in
Table 3: Expected Vibrational Modes for this compound and Typical Wavenumber Ranges Note: This table is based on characteristic frequencies for similar functional groups and molecules.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C-H stretching (Aromatic) | 3100 - 3000 |
| C-H stretching (Methyl) | 3000 - 2850 |
| C=C / C=N stretching (Ring) | 1600 - 1400 |
| C-H in-plane bending | 1300 - 1000 |
| C-Br stretching | 750 - 500 |
Quantum Chemical Calculations for Reactivity Prediction
Local reactivity descriptors, such as Fukui functions, identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.org For this compound, these calculations could predict the regioselectivity of reactions such as nucleophilic aromatic substitution or electrophilic substitution on the pyridine ring. The calculations can help determine whether an incoming nucleophile is more likely to attack at one of the carbon atoms bearing a bromine atom, or if an electrophile would add to a specific position on the ring, guided by the electronic influence of the existing substituents. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is often used for static properties of single molecules, MD simulations provide insights into the dynamic behavior of molecules in a system, such as in a solvent or interacting with a biological macromolecule. nih.gov
For this compound, MD simulations could be employed to study its solvation in different solvents, revealing information about its solubility and the structure of the solvent shell around it. In the context of materials science or drug discovery, MD simulations could model the interaction of this compound with surfaces or the active site of a protein. nih.gov These simulations can help understand binding affinities, conformational changes upon binding, and the stability of the molecule within a larger system. For instance, simulations have been used to investigate the combustion of pyridine and the binding of substituted pyridine derivatives to biological targets. nih.govucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Studies of this compound
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how the structural features of this compound and its derivatives might influence their biological activities.
QSAR models are built upon the premise that the activity of a chemical is a function of its physicochemical and structural properties. For a compound like this compound, key molecular descriptors would be calculated to develop a QSAR model. These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters.
Molecular Descriptors in QSAR Studies
In the context of developing a QSAR model for this compound and its analogues, a variety of molecular descriptors would be considered. These descriptors quantify different aspects of the molecule's structure and properties.
| Descriptor Category | Examples of Descriptors | Relevance to this compound |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Atomic charges | The bromine atoms and the nitrogen in the pyridine ring create a specific electronic distribution, influencing interactions with biological targets. |
| Steric Descriptors | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule, influenced by the bromine and methyl substituents, are critical for binding to a receptor's active site. |
| Lipophilic Descriptors | LogP (Partition coefficient) | This descriptor is crucial for understanding the compound's solubility and ability to cross biological membranes. |
| Topological Descriptors | Connectivity indices, Wiener index | These descriptors provide a numerical representation of the molecular topology and branching. |
Hypothetical QSAR Model Development
A hypothetical QSAR study for a series of this compound derivatives with a specific biological activity (e.g., antifungal activity) would involve the following steps:
Data Set Selection : A series of analogues of this compound would be synthesized, and their biological activities would be experimentally determined.
Descriptor Calculation : For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), would be employed to develop a mathematical equation that correlates the biological activity with a selection of the most relevant descriptors.
An example of a hypothetical QSAR equation could be:
log(1/C) = β₀ + β₁(logP) + β₂(μ) + β₃(MR)
Where:
log(1/C) represents the biological activity (C being the concentration required for a certain effect).
logP is the partition coefficient.
μ is the dipole moment.
MR is the molar refractivity.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
Research Findings from Analogous Structures
While direct QSAR studies on this compound are scarce, research on other halogenated pyridine derivatives can provide valuable insights. Studies on various pyridine derivatives have shown that the nature and position of substituents significantly impact their biological activities. For instance, the presence of halogen atoms can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to interact with biological targets.
Illustrative Data for a Hypothetical QSAR Study
The following table represents hypothetical data that could be generated in a QSAR study of this compound derivatives against a fungal pathogen.
| Compound | log(1/C) | logP | Dipole Moment (Debye) | Molar Refractivity |
| Derivative 1 | 4.2 | 3.1 | 2.5 | 65 |
| Derivative 2 | 4.5 | 3.3 | 2.8 | 68 |
| Derivative 3 | 3.9 | 2.9 | 2.2 | 62 |
| Derivative 4 | 4.8 | 3.5 | 3.1 | 72 |
| Derivative 5 | 4.1 | 3.0 | 2.4 | 64 |
This data could then be used to build a predictive QSAR model. The statistical quality of such a model would be assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
Applications of 2,3 Dibromo 5 Methylpyridine in Diverse Chemical Fields
Pharmaceutical Development and Medicinal Chemistry
In the pharmaceutical industry, 2,3-Dibromo-5-methylpyridine is a highly sought-after intermediate for the synthesis of active pharmaceutical ingredients (APIs). nbinno.com The pyridine (B92270) scaffold is a core component of many biologically active molecules, and the presence of two bromine atoms on this particular compound allows for selective functionalization through reactions like cross-coupling and nucleophilic substitution, enabling the creation of diverse molecular architectures.
The primary role of this compound in medicinal chemistry is as a precursor for the synthesis of complex heterocyclic compounds with demonstrated biological activity. nbinno.com Pyridine derivatives are known to exhibit a wide spectrum of pharmacological effects, and this compound provides a reliable starting point for creating novel molecular entities. mdpi.com
Researchers have utilized precursors like 2-Amino-3-bromo-5-methylpyridine (B30763), from which this compound is synthesized, to create a variety of pyridine derivatives. chemimpex.comchemicalbook.com These derivatives include fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are recognized for their biological significance. researchgate.netnih.gov The reactivity of the carbon-halogen bonds is exploited to build these larger, often more potent, molecular frameworks. For instance, it serves as an intermediate in the synthesis of certain antiviral drugs. nbinno.com
Table 1: Examples of Biologically Active Heterocyclic Systems Derived from Pyridine Precursors
| Heterocyclic System | Potential Biological Activity |
| Pyrido[2,3-d]pyrimidines | Anticancer, Kinase Inhibition |
| Thiazolo[4,5-b]pyridines | Antimicrobial, Anticancer |
| Imidazo[1,2-b]pyridazines | Anticancer |
| Thienopyridines | Antimicrobial |
The structural framework provided by this compound is instrumental in the development of targeted therapies. These therapies are designed to interact with specific molecular targets, such as enzymes or receptors, that are involved in disease pathways. By selectively modifying the dibrominated pyridine core, medicinal chemists can fine-tune the resulting molecule's properties to achieve high affinity and selectivity for its intended biological target. chemimpex.com
This strategic approach has led to the use of this compound as an intermediate in the synthesis of anticancer drugs like raloxifene (B1678788) and toremifene, which are selective estrogen receptor modulators (SERMs). nbinno.com Furthermore, derivatives built upon the pyridine scaffold, such as pyrido[2,3-d]pyrimidines, have been developed as potent inhibitors of specific kinases like VEGFR-2, HER-2, and PIM-1, which are crucial targets in cancer therapy. nih.govmdpi.com
The pyridine nucleus is a common feature in many compounds exhibiting anti-inflammatory and antimicrobial properties. chemimpex.com Halogenated pyridine derivatives, including this compound, serve as valuable precursors for synthesizing novel agents in these therapeutic areas. chemimpex.comnih.gov The synthesis of various thienopyridine, thiazolopyridine, and other pyridine-based structures has yielded compounds with significant activity against various microbial strains, including bacteria and fungi. researchgate.netmdpi.com
Research into pyridine derivatives has produced compounds with notable antimicrobial efficacy. For example, certain synthesized thienopyridine derivatives have shown strong activity against microbial strains such as E. coli, B. mycoides, and C. albicans. researchgate.net Similarly, other studies have focused on creating 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives that function as selective inhibitors of cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs. nih.gov
Table 2: Research Findings on Pyridine-Based Antimicrobial and Anti-inflammatory Agents
| Derivative Class | Target/Activity | Key Findings |
| Thienopyridines | Antimicrobial | Exhibited good to strong activity against E. coli, B. mycoides, and C. albicans. researchgate.net |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | Anti-inflammatory (COX-2 Inhibition) | Showed potent and selective inhibition of the COX-2 enzyme. nih.gov |
| 2-[(Phenylthio)methyl]pyridines | Anti-inflammatory | Inhibited the dermal reverse passive Arthus reaction in rats. nih.gov |
| Thiazolidinones with Pyrimidine Moiety | Antimicrobial | Demonstrated activity against various bacterial and fungal strains. mdpi.com |
One of the most significant applications of this compound is as an intermediate in the discovery of new anticancer agents. nbinno.comarabjchem.org The pyridine ring is a well-established pharmacophore in oncology, and the ability to synthesize novel derivatives from this starting material is of high value. arabjchem.org
Numerous studies have demonstrated the potent cytotoxic activity of complex molecules derived from pyridine precursors against a variety of human cancer cell lines. Fused heterocyclic systems like pyrido[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines have been a particular focus of research, yielding compounds with impressive anticancer profiles. nih.govnih.govmdpi.com For example, specific pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells, with some compounds exhibiting IC50 values more potent than the reference drug staurosporine (B1682477) in PIM-1 kinase inhibition assays. nih.gov
Table 3: Examples of Anticancer Activity in Pyrido[2,3-d]pyrimidine Derivatives
| Cancer Cell Line | Derivative Type | Measured Activity (IC₅₀) |
| MCF-7 (Breast) | Pyrido[2,3-d]pyrimidine | 0.57 µM |
| HepG2 (Liver) | Pyrido[2,3-d]pyrimidine | 0.99 µM |
| PC-3 (Prostate) | Pyrido[2,3-d]pyrimidine | 6.6 µM |
| HCT-116 (Colon) | Pyrido[2,3-d]pyrimidine | 7 µM |
Data synthesized from studies on novel pyrido[2,3-d]pyrimidine derivatives. nih.govnih.gov
Agrochemicals: Pesticides and Herbicides
Beyond pharmaceuticals, this compound and related halogenated pyridines are important intermediates in the agrochemical industry. chemimpex.com These compounds are used in the formulation and synthesis of active ingredients for pesticides, including herbicides and fungicides, which are essential for modern crop protection and food security. chemimpex.comchemimpex.comnbinno.com The specific arrangement of substituents on the pyridine ring can be tailored to target biological pathways in pests and weeds, leading to the development of effective and selective crop protection agents. chemimpex.comchemimpex.com
Material Science and Advanced Materials
The reactivity of the halogenated pyridine ring also lends itself to applications in material science. chemimpex.com this compound can be explored for its potential in creating new materials, such as specialty polymers and coatings. chemimpex.comchemimpex.com The carbon-bromine bonds can participate in polymerization reactions or be used as sites for grafting other molecules onto a polymer backbone. This allows for the synthesis of advanced materials with specific chemical properties, such as improved durability, thermal stability, or resistance to environmental factors. chemimpex.com
Incorporation into Polymers and Coatings
This compound is a suitable monomer for the synthesis of conjugated polymers through metal-catalyzed cross-coupling reactions. The presence of two reactive bromide sites allows it to undergo step-growth polymerization, such as Suzuki or Stille polycondensation. In these processes, the dibromo-compound is reacted with a co-monomer containing two boronic acid (or ester) groups or two organotin groups, respectively.
This polymerization yields polymers with a backbone containing 5-methylpyridine-2,3-diyl units. The inclusion of the pyridine moiety into the polymer chain influences its electronic properties, solubility, and potential for post-polymerization modification. The properties of the resulting polymer can be tuned by selecting different co-monomers, thereby altering the conjugation length and electronic nature of the final material. These polymers can be designed for use in specialized coatings that require specific conductive or optical characteristics.
Table 1: Representative Polycondensation Scheme for this compound This table shows a generalized reaction scheme for the synthesis of a conjugated copolymer using this compound as a monomer via Suzuki polycondensation.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Polymer Structure |
|---|---|---|---|
| This compound | Aryl-diboronic acid/ester (e.g., Benzene-1,4-diboronic acid) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water) | Alternating copolymer containing 5-methylpyridine and aryl units |
Development of Materials with Altered Electronic, Optical, or Mechanical Characteristics
The incorporation of the this compound unit into larger molecules or polymers is a key strategy for modifying material properties. The pyridine ring is inherently electron-deficient, and when integrated into a conjugated system, it can act as an electron-accepting unit. This fundamentally alters the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material.
This ability to tune the electronic and optical properties is crucial for creating materials for organic electronics. For example, by using this compound to synthesize specific ligands for organometallic complexes or as a monomer in a copolymer, chemists can precisely control the resulting material's color of emission, charge-carrier mobility, and energy gap. mdpi.comresearchgate.net This targeted modification allows for the development of materials designed for specific functions, such as light emission in OLEDs or charge transport in transistors.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Batteries
In the field of Organic Light-Emitting Diodes (OLEDs), this compound serves as an important intermediate for the synthesis of host materials and ligands for phosphorescent emitters. researchgate.net Pyridine-based ligands are essential components in many highly efficient iridium(III) and platinum(II) complexes used as phosphorescent dopants, particularly for blue emission. nih.govrsc.orgnih.gov The synthesis of these complex ligands often involves building a multi-ring structure, where the reactive C-Br bonds of the dibromopyridine precursor are replaced through sequential cross-coupling reactions to form new C-C or C-N bonds. mdpi.commdpi.com
For instance, it can be used to synthesize bidentate or tridentate ligands that coordinate with a metal center (like iridium) to form a stable, light-emitting complex. nih.gov The electronic properties of the pyridine ring within the ligand structure influence the emission energy and, therefore, the color of the light produced by the OLED. rsc.org While its direct application in organic batteries is not widely documented, its role in creating stable, redox-active organic molecules suggests potential for future exploration in this area.
Table 2: Role of Pyridine Derivatives in OLED Emitters This table outlines the function of pyridine-containing units, synthesized from precursors like this compound, in phosphorescent OLEDs.
| Component | Function | Contribution of Pyridine Unit | Relevant Metal Centers |
|---|---|---|---|
| Cyclometalating Ligand | Controls the primary emission properties and stability of the complex. | Tunes the HOMO/LUMO energy levels, influencing emission color and quantum efficiency. rsc.org | Iridium(III), Platinum(II) |
| Ancillary Ligand | Modifies the photophysical properties and stability of the complex. | Adjusts solubility, thermal stability, and triplet energy level of the emitter. nih.gov | Iridium(III) |
| Host Material | Forms a matrix for the phosphorescent emitter and facilitates charge transport. | Provides good charge transport properties and a high triplet energy to prevent energy loss. mdpi.com | N/A |
Semiconducting Materials via Polycondensation
The synthesis of semiconducting polymers via polycondensation is a primary application pathway for this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, are powerful methods for creating fully conjugated polymers from dihalo-aromatic monomers. These polymers possess delocalized π-electron systems along their backbones, which allows them to conduct charge, making them organic semiconductors.
In a typical Suzuki polycondensation, this compound would be reacted with an aromatic diboronic acid. The palladium catalyst facilitates the coupling of these monomers, leading to the formation of a long polymer chain with alternating pyridine and other aromatic units. The resulting polymer's semiconducting properties, such as its bandgap and charge carrier mobility, are determined by the specific combination of monomers used. Such materials are investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
Analytical Chemistry
In analytical chemistry, this compound can serve as a precursor for the synthesis of specialized ligands and chemosensors. Pyridine-containing molecules are well-known for their ability to coordinate with metal ions. By functionalizing the two bromine positions with specific binding groups, it is possible to create highly selective chelating agents for the detection of specific metal ions. researchgate.net
For example, the bromine atoms can be replaced with groups capable of fluorescence or colorimetric changes upon binding to a target analyte. This would transform the molecule into a sensor that provides a measurable signal in the presence of the substance of interest. A phosphorescent iridium(III) complex, for instance, was developed as a probe for the selective detection of phosgene (B1210022) gas, demonstrating the utility of such complexes in creating sensitive analytical tools. rsc.org The synthesis of the ligands for these sensor complexes relies on reactive building blocks like halogenated pyridines.
Specialty Chemicals and Dyes
As a polyfunctional heterocyclic compound, this compound is a valuable intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and dyes. Patent literature for isomeric compounds like 2,5-dibromo-3-methylpyridine (B189406) highlights its utility as an intermediate for dye production. google.com The pyridine core is a common structural motif in many biologically active compounds and functional materials.
The ability to perform selective reactions at the two different bromine positions allows for the stepwise construction of complex molecular architectures. This makes it a useful starting material for creating novel heterocyclic compounds with potential applications in medicinal chemistry or materials science. mdpi.comheteroletters.org Its role as a building block enables access to a wide range of substituted pyridine derivatives that would be difficult to synthesize otherwise.
Future Research Directions and Translational Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The future of synthesizing and utilizing 2,3-Dibromo-5-methylpyridine hinges on the development of more efficient, selective, and sustainable chemical reactions. Current research provides a foundation for several promising avenues of exploration.
One key area is the advancement of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have already been employed to synthesize novel biaryl pyridine (B92270) derivatives from bromo-methyl-pyridine precursors. mdpi.comnih.gov Future work should focus on developing next-generation catalytic systems that offer higher yields and selectivity under milder conditions. For instance, investigating catalytic systems generated in situ from palladium precursors like [Pd(acac)2] with phosphite (B83602) or phosphine (B1218219) ligands could lead to more active and selective catalysts for coupling reactions involving dihalogenated pyridines. researchgate.net
| Research Area | Objective | Potential Methods & Catalysts |
| Catalyst Development | Enhance yield, selectivity, and stability in cross-coupling reactions. | In situ generated catalysts from [Pd(acac)2] with ligands such as P(OPh)3 or PPh3. researchgate.net |
| Novel Methodologies | Improve safety, scalability, and efficiency of functionalization. | Flow microreactor synthesis via Br/Li exchange. rsc.org |
| Route Optimization | Increase efficiency of core scaffold synthesis. | Optimization of Sandmeyer and bromination reactions. chemicalbook.comthieme-connect.com |
Development of New Derivatives with Enhanced Bioactivity
The this compound scaffold is an excellent starting point for generating new biologically active molecules. The two bromine atoms serve as versatile handles for introducing a wide array of chemical moieties through reactions like the Suzuki cross-coupling, enabling the creation of large libraries of derivatives for biological screening. mdpi.comnih.gov
Research has demonstrated that pyridine derivatives possess a wide spectrum of pharmacological activities. nih.govmdpi.com For example, novel pyridine compounds synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) have shown potential as anti-thrombolytic agents and inhibitors of bacterial biofilm formation. mdpi.comnih.govdoaj.org Future efforts should systematically explore how different substituents at the 2- and 3-positions of the pyridine ring influence biological activity. By introducing various aryl groups, heterocyclic rings, and other functional moieties, new derivatives can be tailored to target specific biological pathways. mdpi.comnih.gov
The goal is to move beyond broad-spectrum activity to develop highly potent and selective agents. For instance, derivatives could be designed as specific enzyme inhibitors, such as PIM-1 kinase inhibitors for cancer therapy, or as modulators of protein-protein interactions. nih.gov The synthesis of fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, has also yielded compounds with significant antimicrobial properties, providing another promising direction for derivatization. mdpi.com
| Derivative Class | Potential Biological Activity | Rationale / Example |
| Aryl-Substituted Pyridines | Anti-thrombolytic, Antibacterial | Suzuki coupling introduces diverse aryl groups, modulating activity. Compound 4b showed a 41.32% lysis value against blood clots. mdpi.comdoaj.org |
| Fused Pyrido-Heterocycles | Antimicrobial, Cytotoxic | Creating fused ring systems like thiazolo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines can enhance potency. mdpi.comnih.gov |
| Functionalized Aminopyridines | Kinase Inhibition, Anticancer | Derivatization of an amino group can lead to potent enzyme inhibitors. nih.gov |
Advanced Materials with Tailored Properties
Beyond pharmaceuticals, this compound is a promising building block for the synthesis of advanced functional materials. Its rigid, aromatic structure and the reactive C-Br bonds make it suitable for incorporation into polymers, organic electronics, and coordination complexes.
A significant area of potential is in the development of ligands for coordination chemistry. Bromopyridine derivatives are well-established precursors for creating bipyridine and terpyridine ligands, which are fundamental components in materials science and catalysis due to their ability to chelate metal ions. researchgate.net By functionalizing this compound, novel ligands with tailored electronic and steric properties can be designed for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and solar cells.
Furthermore, derivatives of this compound have been identified as potential chiral dopants for liquid crystals. mdpi.comdoaj.org The ability to synthesize a variety of structures through cross-coupling reactions allows for the fine-tuning of molecular shape and polarity, which are critical parameters for designing liquid crystal materials with specific phase behaviors and electro-optical properties. There is also potential to use this scaffold in the development of specialized polymers and coatings where the pyridine moiety can impart specific chemical properties like adhesion or thermal stability. chemimpex.com
Sustainable Synthesis and Industrial Scale-Up
For this compound and its derivatives to be translationally viable, the development of sustainable and scalable synthetic processes is essential. Current laboratory-scale syntheses often rely on hazardous reagents and harsh conditions, which are not suitable for industrial production. nih.gov
Future research must focus on green chemistry principles. This includes replacing hazardous reagents like liquid bromine with safer alternatives such as N-bromosuccinimide (NBS) and minimizing the use of toxic solvents. thieme-connect.com Process optimization to reduce reaction times, lower energy consumption, and simplify purification procedures is also critical. For example, developing crystallization-based purifications can avoid the need for large-scale column chromatography. thieme-connect.comnih.gov
The adoption of continuous flow manufacturing is a particularly promising strategy for the scale-up of pyridine synthesis. rsc.org Flow reactors offer enhanced heat and mass transfer, allowing for better control over exothermic reactions and improving safety. This technology can lead to higher yields and purity while reducing waste, making the production process more economical and environmentally friendly. rsc.org A successful industrial process will require a holistic approach, addressing challenges from the sourcing of raw materials to the final purification of the product, with a focus on creating a route that is efficient, cost-effective, and safe. nih.govgoogle.com
In-depth Biological Activity Profiling and Mechanism of Action Studies
While the synthesis of new derivatives is a critical first step, a thorough understanding of their biological effects is necessary for any translational success. Future research must move beyond preliminary in vitro screening to comprehensive biological profiling and detailed mechanism of action (MOA) studies.
Newly synthesized compounds derived from this compound should be evaluated against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria, and fungi. mdpi.comnih.gov For promising "hits," in-depth MOA studies are required to identify the specific molecular target and pathway being modulated. For example, research on certain pyrimido-isoquinoline derivatives revealed that their anti-platelet activity stems from the inhibition of phosphodiesterase, which leads to an increase in intracellular cAMP levels and a subsequent reduction in calcium mobilization. nih.gov Similarly, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to induce apoptosis in cancer cells by inhibiting PIM-1 kinase. nih.gov
These mechanistic insights are invaluable for optimizing lead compounds. Techniques such as molecular docking can be used to computationally model the interaction between a derivative and its target protein, providing a rational basis for further structural modifications to improve potency and selectivity. nih.govmdpi.com
| Study Type | Objective | Key Techniques |
| Broad Biological Screening | Identify initial "hits" with therapeutic potential. | Cell viability assays (e.g., MTT), antimicrobial susceptibility testing. mdpi.com |
| Mechanism of Action (MOA) | Elucidate the specific molecular pathway affected by the compound. | Enzyme inhibition assays, cell cycle analysis, apoptosis assays, measurement of secondary messengers (e.g., cAMP). nih.govnih.gov |
| Target Identification | Determine the direct binding partner of the compound. | Molecular docking, thermal shift assays, affinity chromatography. |
Integration of Machine Learning and AI in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of novel compounds based on the this compound scaffold. mdpi.comnih.gov These computational tools can be applied across the entire research and development pipeline.
De novo drug design using generative AI models can propose novel molecular structures with a high probability of possessing desired biological activities. nih.gov These models can be trained on existing chemical and biological data to learn the complex relationships between structure and function, allowing them to explore vast regions of chemical space more efficiently than traditional methods.
Furthermore, machine learning can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training on a dataset of synthesized this compound derivatives and their measured bioactivities, a QSAR model could predict the activity of new, virtual compounds before they are synthesized, saving significant time and resources. Computational methods like Density Functional Theory (DFT) can be used to calculate molecular properties that serve as inputs for these models, correlating electronic structure with biological function. mdpi.comnih.gov
AI can also be applied to synthesis planning, predicting optimal reaction conditions and pathways to produce a target molecule. nih.gov By creating a closed-loop system where AI designs novel molecules, predicts their properties and synthetic routes, and then learns from the experimental results, the design-synthesize-test cycle can be radically accelerated. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 2,3-dibromo-5-methylpyridine?
The compound is typically synthesized via sequential bromination of 5-methylpyridine. Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions can achieve regioselective substitution at the 2- and 3-positions. Alternative methods include pyridyne intermediate strategies, where dehydrohalogenation of a halogenated precursor generates a reactive intermediate for bromine insertion . For example, pyridyne cyclization has been employed for similar halogenated pyridines, leveraging directing groups or steric effects to control substitution patterns .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., deshielding effects from bromine).
- Mass Spectrometry : High-resolution MS confirms molecular weight (expected M at 264.89 g/mol for CHBrN).
- X-ray Crystallography : SHELX software refines crystal structures, addressing challenges like heavy-atom (Br) absorption and disorder . For example, SHELXL’s robust refinement algorithms are critical for resolving electron density maps in halogen-rich systems .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Spill Management : Collect spills using non-sparking tools and store in sealed containers to prevent environmental contamination .
- Ventilation : Ensure adequate airflow to mitigate respiratory hazards, particularly during solvent-mediated reactions .
Advanced Research Questions
Q. How does this compound act as an additive in radio-iodination reactions?
The compound enhances iodination efficiency in electrophilic substitution reactions. For instance, in a study using phenyltrimethylsilane and N-iodosuccinimide (NIS), adding this compound with 2,6-lutidine in hexafluoroisopropanol (HFIP) increased iodobenzene yield to 30% within 1 hour. Bromine’s electron-withdrawing effects likely stabilize transition states, accelerating iodine incorporation .
Q. What strategies address regioselectivity challenges during halogenation of 5-methylpyridine derivatives?
- Directing Groups : Introduce temporary groups (e.g., -NO) to steer bromine to specific positions, followed by removal.
- Steric Control : Bulkier reagents favor substitution at less hindered sites. For example, 3,5-dibromo-4-methylpyridine synthesis avoids over-halogenation via stepwise bromine addition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at electron-rich positions .
Q. How can crystallographic data contradictions in halogenated pyridines be resolved?
- Absorption Correction : Apply multi-scan methods (e.g., SADABS) to counter heavy-atom (Br) X-ray absorption.
- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for disordered bromine atoms.
- Twinned Data : For twinned crystals, refine using HKLF5 format and BASF parameters in SHELXL .
Q. What role does this compound play in cross-coupling reactions for complex heterocycles?
The compound serves as a dihalogenated building block in Suzuki-Miyaura or Ullmann couplings. For example, nickel-catalyzed coupling with arylboronic acids enables synthesis of biarylpyridines, critical in pharmaceutical intermediates. Optimizing ligand systems (e.g., PPh) and bases (KCO) improves yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
